molecular formula C7H8BrNO B1340731 5-Bromo-1-ethylpyridin-2(1H)-one CAS No. 63785-87-5

5-Bromo-1-ethylpyridin-2(1H)-one

Cat. No. B1340731
CAS RN: 63785-87-5
M. Wt: 202.05 g/mol
InChI Key: VTMWHOQCWLORMV-UHFFFAOYSA-N
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Description

5-Bromo-1-ethylpyridin-2(1H)-one is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom in the pyridine ring makes these compounds suitable for further functionalization through various chemical reactions, making them valuable intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through different methods. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-bromo-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method includes the direct bromination of 2,2'-bipyridine hydrobromide salt, as well as radical decarboxylative bromination of corresponding acid chlorides . Additionally, bromination of pyridine derivatives followed by various nucleophilic substitutions and hydrolysis steps can also yield brominated pyridines .

Molecular Structure Analysis

The molecular structure of brominated pyridines has been elucidated using X-ray crystallography. For instance, 1-ethyl-5-bromouracil crystallizes in a monoclinic system with specific unit cell dimensions, and the molecules are paired with hydrogen bonds . Similarly, the crystal structure of other brominated pyridines has been determined, revealing details such as bond lengths, angles, and space groups .

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions due to the presence of the reactive bromine atom. They can participate in cross-coupling reactions, which are facilitated by the bromine substituent, allowing for the synthesis of more complex molecules . These compounds can also be used to generate other heterocycles through reactions such as bromocyclization of alkynylbenzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1-ethylpyridin-2(1H)-one and related compounds are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties include melting points, boiling points, solubility, and reactivity, which are essential for their practical applications in synthesis. The bromine atom increases the density and molecular weight of the compounds and can also affect their electronic properties, making them suitable for use in electronic materials .

Scientific Research Applications

Antimicrobial Compound Synthesis

A novel series of compounds synthesized from derivatives including 5-bromo-1H-indole-2,3-dione showed significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida metapsilosis. This demonstrates the utility of brominated pyridine derivatives as key intermediates in developing antimicrobial agents (Ashok et al., 2015).

Ligand Synthesis for Coordination Chemistry

Research on the synthesis and characterization of pyridine and pyrimidine derivatives, including those brominated on the pyridine ring, highlights their importance in forming complex structures with metals. These structures have applications in materials science and catalysis, reflecting the versatility of brominated pyridine compounds in creating multifunctional ligands for coordination chemistry (Schwab et al., 2002).

Physicochemical and Structural Characterization

The structural analysis of brominated pyridine compounds provides insights into their molecular configurations, crystal packing, and potential for forming hydrogen bonds and π-π stacking interactions. These interactions are crucial for understanding the compound's properties and designing materials with desired features, such as stability, electronic characteristics, and reactivity (Dong et al., 2015).

properties

IUPAC Name

5-bromo-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMWHOQCWLORMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480619
Record name 5-Bromo-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethylpyridin-2(1H)-one

CAS RN

63785-87-5
Record name 5-Bromo-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 1.34 g, 0.056 mol) in THF (10 mL), a solution of 5-bromopyridin-2-ol (2.5 g, 0.014 mol) in THF (50 mL) was added and the resulting mixture was stirred at RT for 1 h. To this mixture, iodoethane (10.9 g, 0.07 mol) was added and the mixture was stirred at RT overnight. The mixture was quenched with water and washed with NH4Cl solution. The organic phase was separated, then concentrated in vacuo and the residue was purified by flash chromatography on silica gel (50-100% PE-AE) to afford 5-bromo-1-ethylpyridin-2(1H)-one.
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
Quantity
2.5 g
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reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromopyridin-2-ol (1.74 g, 10.00 mmol) in DMF (20 ml) was treated with NaH at room temperature and then stirred for 30 min. Iodoethane (0.823 ml, 12.00 mmol) was added to the mixture and the reaction was stirred overnight at room temperature. The reaction was diluted with DCM, washed with water, dried over Na2SO4, and concentrated to dryness via rotary evaporation to provide the title compound as a crude product which was used without further purification.
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.823 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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